

## **Application Notes and Protocols for the Synthesis of Nazartinib Mesylate**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Nazartinib Mesylate |           |
| Cat. No.:            | B12772453           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Nazartinib, also known as EGF816, is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to target specific mutations in the EGFR gene, particularly the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC). Nazartinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity. This application note provides a detailed protocol for the chemical synthesis of **Nazartinib Mesylate** for research purposes, along with methods for its characterization.

#### Introduction

The epidermal growth factor receptor (EGFR) is a crucial signaling protein that, when mutated, can drive the growth of various cancers, including NSCLC. First and second-generation EGFR TKIs have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation). However, the emergence of the T790M "gatekeeper" mutation often leads to therapeutic resistance. Nazartinib is designed to overcome this resistance by selectively targeting EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR, potentially reducing dose-limiting toxicities.



### **Signaling Pathway of Nazartinib Target**

Nazartinib inhibits the downstream signaling pathways activated by mutant EGFR, which are critical for cancer cell proliferation and survival. The primary pathway involves the constitutive activation of EGFR, leading to the autophosphorylation of its tyrosine kinase domain. This, in turn, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth, proliferation, and inhibit apoptosis. By irreversibly binding to mutant EGFR, Nazartinib effectively blocks these oncogenic signals.





Click to download full resolution via product page

Caption: EGFR signaling pathway inhibited by Nazartinib.



#### **Synthesis Protocol**

The synthesis of **Nazartinib Mesylate** involves a multi-step process, beginning with the preparation of key intermediates followed by their assembly and final salt formation. The following protocol is a composite based on published synthetic routes.

#### **Experimental Workflow for Nazartinib Synthesis**





Click to download full resolution via product page

Caption: Synthetic workflow for Nazartinib Mesylate.



## Step 1: Synthesis of (R)-tert-butyl 3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate (Intermediate 1)

This step involves a nucleophilic aromatic substitution (SNA r ) reaction.

- Reactants: Commercially available starting materials.
- Procedure: The synthesis is performed following procedures analogous to those described in the literature.
- Characterization: 1H-NMR (400MHz, CDCl3): δ 8.00-7.91 (m, 1H), 7.58-7.49 (m, 1H), 7.02-6.51 (m, 2H), 4.31-4.03 (m, 1H), 3.84-2.98 (m, 4H), 1.98-1.60 (m, 5H), 1.46-1.39 (m, 10H).
   MS (ESI) m/z: 370.15 [M+H]+.

# Step 2: Synthesis of (R)-tert-butyl 3-((2-amino-6-chlorophenyl)amino)azepane-1-carboxylate (Intermediate 2)

This step involves the reduction of the nitro group.

- Reactants: Intermediate 1, Zinc dust, Acetic acid.
- Procedure: A mixture of Intermediate 1 (7.5 g, 19.5 mmol) and Zn (12.8 mg, 195 mmol) in AcOH (22 mL) is stirred at room temperature for 2 hours. The reaction is then basified with saturated aqueous Na2CO3 solution, filtered, and extracted with EtOAc. The combined organic phase is washed with brine, dried over Na2SO4, and concentrated in vacuo.
- Characterization: MS (ESI) m/z: 340.17 [M+H]+. The crude product is used in the next step without further purification.

# Step 3: Synthesis of (R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate (Intermediate 3)



This step involves the cyclization to form the benzimidazole core.

- Procedure: Intermediate 2 is treated with cyanogen bromide in a mixture of MeCN/H2O/MeOH at 55 °C.
- Purification: The crude product is purified by column chromatography.

#### **Step 4: Amide Coupling to form Intermediate 4**

- Reactants: Intermediate 3, 2-methylisonicotinic acid, HATU, DIPEA, DMF.
- Procedure: Intermediate 3 is coupled with 2-methylisonicotinic acid using HATU as a coupling agent and DIPEA as a base in DMF.

#### **Step 5: Boc Deprotection**

- Reactants: Intermediate 4, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure: The Boc protecting group is removed by treating Intermediate 4 with TFA in DCM.

## Step 6: Final Amide Coupling to yield Nazartinib (Free Base)

- Reactants: Deprotected intermediate from Step 5, (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, HOBt, EDCI, Et3N, DMF.
- Procedure: The final acylation is performed by coupling the deprotected amine with (E)-4-(dimethylamino)but-2-enoic acid using HOBt and EDCI as coupling agents and Et3N as a base in DMF.

#### **Step 7: Formation of Nazartinib Mesylate**

- Reactants: Nazartinib (Free Base), Methanesulfonic acid.
- Procedure: The free base is treated with methanesulfonic acid in a suitable solvent to precipitate the mesylate salt.



• Purification: The resulting solid is collected by filtration and dried under vacuum.

### **Characterization of Nazartinib Mesylate**

The final product should be characterized to confirm its identity, purity, and other relevant properties.

| Parameter          | Method                                  | Expected Result                                               |
|--------------------|-----------------------------------------|---------------------------------------------------------------|
| Identity           | 1H NMR, 13C NMR, Mass<br>Spectrometry   | Spectra consistent with the structure of Nazartinib Mesylate. |
| Purity             | HPLC, UPLC-MS/MS                        | ≥98%                                                          |
| Melting Point      | Differential Scanning Calorimetry (DSC) | ~170.1 °C                                                     |
| Elemental Analysis | Combustion Analysis                     | C, H, N, S, CI content within ±0.4% of theoretical values.    |
| In vitro Potency   | Kinase assays, Cell-based assays        | See table below for reported IC50 values.                     |

**In vitro Activity Data** 

| Cell Line | EGFR Mutation | IC50 (nM) |
|-----------|---------------|-----------|
| H1975     | L858R/T790M   | 4 - 25    |
| H3255     | L858R         | 6 - 9     |
| HCC827    | Del ex19      | 2 - 11    |

Data compiled from multiple sources.

## Experimental Protocols for Characterization High-Performance Liquid Chromatography (HPLC)

• Column: C18 reverse-phase column.



- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Purpose: To determine the purity of the synthesized compound.

### Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

- System: A validated UPLC-MS/MS method can be used for quantification and metabolic stability studies.
- Purpose: To confirm the molecular weight and fragmentation pattern, and for quantitative analysis in biological matrices.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrument: 400 MHz or higher NMR spectrometer.
- Solvent: DMSO-d6 or CDCl3.
- Purpose: To confirm the chemical structure of the final compound and intermediates.

#### Cell Viability Assay (e.g., CellTiter-Glo®)

- Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., H1975, H3255, HCC827).
- Procedure: Seed cells in 96-well plates and treat with a serial dilution of Nazartinib
   Mesylate for 72 hours. Measure cell viability using a luminescent or fluorescent readout.
- Purpose: To determine the in vitro potency (IC50) of the synthesized compound against cancer cell lines.

#### Conclusion

This document provides a comprehensive overview and a detailed protocol for the synthesis and characterization of **Nazartinib Mesylate** for research applications. The provided methodologies and characterization data will be valuable for researchers in the fields of







medicinal chemistry, oncology, and drug development who are interested in studying this potent and selective third-generation EGFR inhibitor. Adherence to standard laboratory safety procedures is essential when performing these experiments.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Nazartinib Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772453#protocol-for-synthesizing-nazartinib-mesylate-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com